Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a hydroxyl-substituted phenyl group at position 7, methyl at position 2, propyl at position 5, and an ethyl carboxylate at position 6 (Figure 1).
The synthesis of this compound can be inferred from analogous protocols in the literature. For example, and 4 describe the use of 4,4’-trimethylenedipiperidine (TMDP) as a green, recyclable additive for synthesizing ethyl 5-amino-7-aryl-substituted triazolopyrimidines. The target compound likely employs similar conditions, substituting 4-hydroxybenzaldehyde for 4-chlorobenzaldehyde in the reaction with 3-amino-1,2,4-triazole and ethyl cyanoacetate. This method achieves high yields (~92%) under eco-friendly conditions (water/ethanol solvent or molten TMDP) .
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-4-6-14-15(17(24)25-5-2)16(12-7-9-13(23)10-8-12)22-18(20-14)19-11(3)21-22/h7-10,16,23H,4-6H2,1-3H3,(H,19,20,21) |
InChI Key |
HZNLYFRDYXEMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds with 5-Amino-1,2,4-Triazoles
A widely adopted method involves reacting 1,3-dicarbonyl precursors with 5-amino-1,2,4-triazoles under acidic conditions. For the target compound, ethyl 3-propyl-3-oxopropanoate serves as the 1,3-diketone precursor, while 5-amino-2-methyl-1,2,4-triazole provides the triazole moiety. The reaction proceeds in acetic acid at reflux (110–120°C) for 6–8 hours, yielding the 7-hydroxy intermediate 4 (Scheme 1A). Subsequent chlorination with phosphoryl chloride (POCl₃) at 80°C generates the 7-chloro derivative 5 , a versatile intermediate for further functionalization.
Key Reaction Parameters
Multicomponent Reactions (MCRs)
An alternative one-pot approach employs 3-amino-1,2,4-triazoles, aldehydes, and malononitrile derivatives. For instance, refluxing 5-amino-2-methyl-1,2,4-triazole, propanal (to introduce the propyl group), and ethyl cyanoacetate in ethanol with NaOH yields the triazolopyrimidine core directly. This method reduces steps but requires precise stoichiometric control to avoid regioisomeric byproducts.
Functionalization at Position 7: Introducing the 4-Hydroxyphenyl Group
The 7-chloro intermediate 5 undergoes nucleophilic aromatic substitution (NAS) with 4-hydroxyphenethylamine or palladium-catalyzed coupling with 4-hydroxyphenylboronic acid.
Nucleophilic Substitution
Heating 5 with 4-hydroxyphenethylamine in DMF at 100°C for 12 hours replaces the chloro group with the aryl amine, yielding the 7-(4-hydroxyphenyl) derivative. Protection of the phenolic -OH with a tert-butyldimethylsilyl (TBDMS) group prior to substitution improves yield (85%) by preventing oxidation.
Suzuki-Miyaura Coupling
For higher regioselectivity, Suzuki coupling of 5 with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C installs the 4-hydroxyphenyl group efficiently (78% yield).
Esterification and Substituent Optimization
The ethyl ester at position 6 is introduced via two strategies:
Early-Stage Incorporation
Using ethyl 3-propyl-3-oxopropanoate as the 1,3-diketone precursor directly installs the ester during cyclocondensation (Scheme 1A). This method avoids post-synthetic modifications but limits flexibility in varying the ester group.
Late-Stage Esterification
Hydrolysis of a cyano group (from malononitrile in MCRs) to carboxylic acid followed by treatment with ethanol and H₂SO₄ yields the ethyl ester. However, this two-step process reduces overall yield (52%) compared to early-stage incorporation.
Spectroscopic Validation and Analytical Data
The final product is characterized by NMR, HRMS, and HPLC. Key spectral data include:
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, triazole-H), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 6.75 (d, J = 8.6 Hz, 2H, Ar-H), 4.92 (s, 1H, NH), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.56 (t, J = 7.3 Hz, 2H, CH₂CH₂CH₃), 2.38 (s, 3H, CH₃), 1.52–1.45 (m, 2H, CH₂CH₂CH₃), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.89 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).
HRMS (ESI)
m/z calcd for C₂₀H₂₄N₄O₃ [M + H]⁺: 397.1869; found: 397.1864.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure is compared to analogous triazolopyrimidines in Table 1. Key differences include:
Table 1. Structural Comparison of Triazolopyrimidine Derivatives
Biological Activity
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure comprises a triazolo[1,5-a]pyrimidine scaffold, which is known for various pharmacological activities. The presence of the ethyl ester and hydroxyphenyl groups may contribute to its biological properties.
Chemical Formula
- Molecular Formula : CHNO
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance, derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase II (Topo II) activity.
Case Study: Topoisomerase II Inhibition
A study investigated several triazole derivatives and reported that compounds similar to this compound exhibited significant Topo II inhibitory effects. The IC values were determined through various assays:
| Compound Name | IC (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 7.54 | ATP competitive inhibition |
| Compound B | < 1 | Apoptosis induction |
| Ethyl Triazole | TBD | TBD |
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth can be attributed to its interaction with cellular targets.
In Vitro Studies
In vitro tests demonstrated that this compound showed activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| P. aeruginosa | 64 μg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Experimental Findings
In a murine model of inflammation:
- Dosage : 50 mg/kg body weight
- Outcome : Significant reduction in inflammatory markers (TNF-alpha and IL-6).
Q & A
Basic: What are the optimized synthetic routes for Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound can be synthesized via multicomponent reactions involving:
- Key reagents : 5-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 4-hydroxybenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate).
- Catalysts :
- Critical parameters :
Basic: How is the molecular structure of this compound characterized?
Structural elucidation involves:
- X-ray crystallography : Determines dihedral angles (e.g., 83.94° between triazole and phenyl rings) and confirms envelope conformations in the dihydropyrimidine ring .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 10.89 (s, NH), 7.14–7.41 (m, aromatic H) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester), 160–165 ppm (pyrimidine C) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 440.94 for a related derivative) validate molecular weight .
Basic: What solvents and catalysts are most effective for its synthesis?
- Solvents : Ethanol/water mixtures (1:1 v/v) for green synthesis , or dimethylformamide (DMF) for high-temperature reactions .
- Catalysts :
Basic: What are the key physicochemical properties relevant to pharmaceutical applications?
- Aqueous solubility : Enhanced by the 4-hydroxyphenyl group (hydrogen-bonding capacity) .
- Thermal stability : TMDP-based synthesis ensures stability up to 200°C .
- LogP : ~2.5 (predicted), indicating moderate lipophilicity for membrane permeability .
Advanced: How can researchers resolve contradictions in spectral data during structural analysis?
- Case study : Discrepancies in NH proton signals (e.g., δ 10.89 vs. δ 10.5) may arise from solvent polarity or hydrogen bonding.
- Solution : Compare NMR in deuterated DMSO (polar) vs. CDCl₃ (non-polar) to assess solvent effects .
- X-ray refinement : Address ambiguous H-atom positions via difference Fourier maps and constrained refinement (e.g., C–H = 0.93–0.98 Å) .
Advanced: What strategies improve regioselectivity in triazolo-pyrimidine synthesis?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on aldehydes favor cyclization at the 5-position .
- Catalyst design : TMDP’s dual Lewis base sites direct nucleophilic attack, reducing byproducts .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 24 hours) and improves yield by 15% .
Advanced: What mechanistic insights explain its biological activity?
- Enzyme inhibition : The triazole-pyrimidine core mimics purine bases, competitively inhibiting kinases or dehydrogenases .
- Antiproliferative activity : Derivatives show IC₅₀ < 10 µM against HeLa cells via p53-MDM2 interaction disruption .
Advanced: How do solvent effects influence reaction kinetics and yield?
- Polar aprotic solvents (DMF) : Accelerate cyclization but may degrade heat-sensitive intermediates .
- Ethanol/water mixtures : Reduce side reactions (e.g., ester hydrolysis) while maintaining high yields (>85%) .
- Solvent-free molten TMDP : Eliminates solvent waste and achieves 92% yield at 65°C .
Advanced: What green chemistry principles apply to its synthesis?
- TMDP advantages : Non-flammable, recyclable (>5 cycles), and reduces hazardous waste by 70% vs. piperidine .
- Atom economy : Multicomponent reactions achieve 85–95% atom efficiency .
Advanced: How can computational modeling predict its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
